molecular formula C17H18N2 B8573615 3-[(beta-Benzylamino)ethyl]indole

3-[(beta-Benzylamino)ethyl]indole

Cat. No.: B8573615
M. Wt: 250.34 g/mol
InChI Key: BBCNPTHPRKICBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(beta-Benzylamino)ethyl]indole is an organic compound with the molecular formula C17H18N2 and is often characterized in its hydrochloride salt form (C23H23ClN2O) . This synthetic molecule features an indole ring system, a prevalent structural motif in biologically active compounds and natural products . The indole nucleus is a near-ubiquitous component in medicinal chemistry, known for its versatility and significant role in drug discovery . While specific biological data for this compound is not extensively published, its structure suggests potential as a key intermediate in organic synthesis. Researchers can utilize the reactive sites on the indole ring, particularly the C-3 position, for further functionalization to create novel derivatives . The ethylenediamine linker and benzyl group also offer opportunities for structural modification, making it a valuable scaffold for building compound libraries. This is particularly relevant in the search for new pharmacologically active agents, given that indole derivatives are frequently investigated for a wide spectrum of activities, including anti-cancer, antimicrobial, and anti-inflammatory properties . Research Applications: This compound is supplied for use as a standard in analytical chemistry, a building block in synthetic organic chemistry, and a precursor for the development of more complex molecular architectures. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(1H-indol-3-yl)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H18N2/c18-11-14(10-13-6-2-1-3-7-13)16-12-19-17-9-5-4-8-15(16)17/h1-9,12,14,19H,10-11,18H2

InChI Key

BBCNPTHPRKICBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CNC3=CC=CC=C32

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 Beta Benzylamino Ethyl Indole and Its Analogues

Positional and Substituent Effects on the Indole (B1671886) Ring System

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, offers multiple positions for substitution, each capable of significantly altering the compound's electronic properties, lipophilicity, and steric profile.

The C-3 position of the indole ring is the most common point of attachment for the side chain in biologically active tryptamines. The reactivity of the indole ring favors electrophilic substitution at this position. ic.ac.ukstackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation without disrupting the aromaticity of the fused benzene ring. stackexchange.comquora.com

Research into C-3 substituted indole derivatives has demonstrated that the nature of the substituent is critical for biological activity. For instance, in a series of C-3 substituted indoles studied for antioxidant properties, the specific group attached to the methylene (B1212753) at C-3 was found to be a strong determinant of the compound's efficacy as a radical scavenger. researchgate.net The presence of an unsubstituted indole nitrogen (N-H) is often considered mandatory for antioxidant activity, suggesting it participates in hydrogen or electron transfer mechanisms. researchgate.net

Table 1: Effect of C-3 Position Substitution on Biological Activity

Parent Compound Class C-3 Substituent Biological Target/Activity Observation Reference
Indole Derivatives Methylene with various moieties (e.g., pyrrolidinedithiocarbamate) Antioxidant (Radical Scavenging) The type of substituent is a strong determinant of antioxidant efficacy. researchgate.net
Bisindole Derivatives Benzyl (B1604629) Bromides HIV-1 gp41 3-substitution can create extended shapes; may be detrimental to bioactivity compared to 1,1'-substitution. nih.gov

This table is generated based on findings from multiple studies and illustrates the general principles of C-3 substitution.

SAR studies have shown that adding substituents to the C-5 position of the indole ring can be particularly advantageous. For example, in certain classes of anti-tumor agents, a substituent at C-5 enhances activity, whereas substitution at the C-7 position can significantly reduce it. nih.gov The introduction of electron-donating groups on the indole's benzene ring has been found to promote the activity of some compounds in inhibiting nitric oxide (NO) production. nih.gov

Table 2: Influence of Benzene Ring Substitution on Indole Analogues

Position of Substitution Type of Substituent Biological Activity Context Effect on Activity Reference
C-5 General Substituent Anti-tumor Enhancement nih.gov
C-7 General Substituent Anti-tumor Reduction nih.gov
Benzene Ring Electron-donating group NO Inhibition Promotion nih.gov

This table synthesizes findings on how substitutions on the benzene part of the indole core affect biological outcomes.

Role of the Beta-Benzylaminoethyl Side Chain in Molecular Recognition

The beta-benzylaminoethyl side chain is a defining feature of the molecule, comprising a flexible ethylamine (B1201723) linker and a terminal benzyl group, both of which are critical for receptor interactions.

The N-benzyl group plays a significant role in how the molecule binds to its target receptor. N-benzylation of tryptamines can substantially alter their affinity and functional activity. For instance, in the context of 5-HT₂ receptors, N-benzyl substitution on 5-methoxytryptamine (B125070) is known to increase both binding affinity and potency. nih.gov

The substitution pattern on the benzyl ring itself is a key determinant of activity. The addition of groups like methoxy (B1213986) to the benzyl ring can further enhance potency at certain receptor subtypes. nih.gov This suggests that the benzyl group engages in specific interactions within a binding pocket, possibly an "extended binding site," and is not merely a bulky substituent. nih.gov The effect of N-benzylation can be most pronounced for compounds that have a lower initial affinity for the receptor, indicating that the benzyl moiety can introduce new, favorable interactions. nih.gov In other contexts, such as the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1), N-benzyl substituted tryptanthrin (B1681603) derivatives have shown high inhibitory activities. nih.gov

The two-carbon ethylamine linker connecting the indole C-3 position to the benzylamine (B48309) nitrogen provides conformational flexibility, which is crucial for achieving an optimal orientation within the receptor binding site. The length and flexibility of this linker can impact biological activity.

Studies on related structures, such as synthetic cathinones which also feature a side chain attached to an aromatic ring, show that the length of the alkyl chain can create a U-shaped relationship with activity. For example, increasing the side-chain length from a methyl to a propyl group can increase potency, while further elongation to butyl or pentyl can cause a decrease. ub.edu This indicates that there is an optimal linker length and conformation for fitting into the binding site. Docking studies on novel indole ethylamine derivatives targeting PPARα have revealed that the ethylamine side chain allows the molecule to adopt specific orientations, facilitating hydrogen bond interactions with key amino acid residues like Val332 and Thr279. nih.gov The conformation of this linker is therefore a critical factor in the molecule's ability to be recognized by and bind to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indole derivatives, QSAR has been successfully applied to develop predictive models for various biological endpoints. ijpsi.org

These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to build a mathematical relationship with the observed activity (e.g., IC₅₀ values). For instance, a QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors achieved a high predictive accuracy (R²test = 0.96) using partial least squares regression. physchemres.org Similarly, QSAR models have been developed for indole derivatives targeting other enzymes and receptors, such as SARS 3CLpro and histone lysine (B10760008) methyl transferase. nih.goveurjchem.com

The results from QSAR studies can provide valuable insights into the key structural features driving activity. For example, models might highlight the importance of specific electrostatic, hydrophobic, or steric properties, guiding the rational design of new, more potent analogues. mdpi.com By combining QSAR with molecular docking, researchers can not only predict the activity of new compounds but also visualize their binding modes, further refining the understanding of the structure-activity relationship. physchemres.orgeurjchem.com

Development and Application of 3D-QSAR Models (e.g., CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in elucidating the interaction between a ligand and its receptor, guiding the rational design of new, more potent molecules. mdpi.com Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. mdpi.comnih.gov

A CoMFA study on a broad series of aminoalkylindole derivatives with affinity for the cannabinoid receptors CB1 and CB2 provides a relevant model for understanding the SAR of compounds like 3-[(beta-Benzylamino)ethyl]indole. mdpi.com In this research, reliable and predictive 3D-QSAR models were generated, demonstrating high cross-validation coefficients (q² > 0.5), which indicates strong predictive ability. mdpi.com The analysis revealed that the steric field was the primary contributor to biological activity for both CB1 and CB2 receptors, with the steric and electrostatic contributions being approximately 71% and 29%, respectively. mdpi.com This finding is consistent with the generally hydrophobic nature of cannabinoid ligands and their corresponding receptor binding sites. mdpi.com The steric and electrostatic contour maps generated from such CoMFA models help to visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, thereby guiding future modifications to the indole-ethylamine scaffold. mdpi.com

Table 1: Statistical Parameters of CoMFA Models for Aminoalkylindoles at CB1/CB2 Receptors

Parameter Description CB1 Model Value CB2 Model Value
Cross-validated correlation coefficient > 0.5 > 0.5
Non-cross-validated correlation coefficient High High
r²_pred Predictive correlation coefficient High High
Steric Contribution Percentage contribution of steric field ~71% ~71%
Electrostatic Contribution Percentage contribution of electrostatic field ~29% ~29%

Data derived from a 3D-QSAR study on aminoalkylindole derivatives. mdpi.com

Correlation of Molecular Descriptors with Biological Activities

The biological activity of indole-ethylamine analogues is directly influenced by various molecular descriptors. SAR studies have established clear correlations between specific structural features and pharmacological outcomes.

The indole ring itself is a key pharmacophore. The NH group of the indole nucleus is often critical, potentially participating in hydrogen bonding with the target receptor. nih.gov For instance, in a series of indole derivatives designed as benzodiazepine (B76468) receptor (BzR) ligands, the replacement of the indole NH proton with a methyl group resulted in inactive compounds, suggesting either a crucial H-bond interaction or steric hindrance at the binding site. nih.gov

Substitutions on the indole scaffold and the ethylamine side chain significantly modulate activity. In studies of N-benzyl phenethylamines, which are structurally related to 3-[(beta-benzylamino)ethyl]indole, substituents at the 4-position of the phenyl ring were found to have a profound impact on affinity for serotonin (B10506) receptors. nih.gov Nonpolar substituents like halogens and alkyl groups tended to increase affinity, whereas hydrogen bond donors such as -OH or -NH2 decreased it by several orders of magnitude. nih.gov Furthermore, the nature of the substituent on the N-benzyl group can influence how the rest of the molecule interacts with the binding pocket. nih.gov

In another example focusing on indole derivatives, interdependent effects between substituents at the 5-position of the indole ring and on the side chain phenyl ring were observed. nih.gov For one series, the affinity of derivatives with a hydrogen at the 5-position was enhanced by halogens on the side-chain phenyl ring. Conversely, for derivatives with a chloro or nitro group at the 5-position, affinity was improved by hydroxyl or methoxy groups on the side-chain phenyl ring. nih.gov These findings highlight that the effects of individual substituents are not always additive and must be considered in concert.

Rational Design Principles for Modulating Pharmacological Profiles

Rational drug design leverages the understanding of SAR to purposefully modify chemical structures, aiming to enhance desired pharmacological properties and reduce unwanted effects. For the indole-ethylamine framework, key strategies include scaffold hopping, bioisosteric replacement, and the design of multi-target directed ligands.

Scaffold Hopping and Bioisosteric Replacements in Related Indole Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel core structures with improved properties while retaining biological activity. rsc.orgdrugdesign.orgacs.org Bioisosterism involves substituting a fragment of a compound with another group possessing similar physicochemical or biological properties. drugdesign.org

The indole moiety can be effectively replaced by a variety of other heterocyclic systems. Common bioisosteres for the indole ring include indazole, benzimidazole, and benzoxazole. drugdesign.orgmdpi.com This approach has been successfully applied in numerous drug discovery programs. For example, researchers have performed scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org In another instance, bioisosteric replacement of the indole scaffold in a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor led to the development of a new compound, FD223, with high potency and selectivity for treating acute myeloid leukemia. bohrium.comnih.govresearchgate.net These examples demonstrate that modifying the core indole ring system can lead to significant improvements in the pharmacological profile of a drug candidate.

Table 2: Examples of Bioisosteric Replacements for the Indole Scaffold

Original Scaffold Bioisosteric Replacement Therapeutic Area/Target Example Reference
Indole Indazole Dual MCL-1/BCL-2 Inhibition (Oncology) rsc.org
Indole 7-Azaindole PI3Kδ Inhibition (Oncology) bohrium.com
Indole Benzimidazole General Drug Design drugdesign.org
Indole Benzoxazole General Drug Design drugdesign.org

This table provides examples of successful bioisosteric replacements for the indole core in drug discovery programs.

Design Strategies for Multi-Target Directed Ligands based on Indole-Ethylamine Scaffolds

Complex multifactorial diseases like Alzheimer's disease and metabolic disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.gov The design of multi-target-directed ligands (MTDLs) has emerged as a rational strategy to address such diseases. nih.govnih.gov The indole-ethylamine scaffold is an excellent starting point for creating MTDLs due to its inherent ability to interact with diverse biological targets. nih.govnih.govresearchgate.net

One prominent strategy involves molecular hybridization, where two or more pharmacophores are combined into a single molecule. This approach has been used to develop indole-based MTDLs for Alzheimer's disease that can, for instance, simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also prevent the aggregation of amyloid-β peptides. nih.govresearchgate.net

Similarly, novel indole-ethylamine derivatives have been designed as dual-target regulators of lipid metabolism for treating nonalcoholic fatty liver disease (NAFLD). researchgate.netnih.govhkbu.edu.hk In one study, a series of derivatives were synthesized to target both peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1). researchgate.netnih.govhkbu.edu.hksemanticscholar.org The lead compound from this series effectively activated both targets, reduced intracellular triglyceride levels, and favorably regulated genes involved in fatty acid oxidation and lipogenesis. nih.govhkbu.edu.hk These examples underscore the utility of the indole-ethylamine framework in constructing sophisticated MTDLs that offer a more holistic therapeutic effect for complex diseases. nih.govresearchgate.net

Table 3: Examples of Multi-Target Directed Ligands (MTDLs) Based on Indole Scaffolds

MTDL Strategy Scaffold Base Biological Targets Disease Indication Reference
Molecular Hybridization Indole AChE, BuChE, Aβ Aggregation Alzheimer's Disease nih.govnih.gov
Dual Agonist Design Indole-ethylamine PPARα, CPT1 Nonalcoholic Fatty Liver Disease (NAFLD) nih.govhkbu.edu.hk
Hybridization Carbamylated Tryptamine (B22526) Cholinesterases, COX-2 Neurodegenerative Disorders researchgate.net

This table illustrates the application of the indole and indole-ethylamine scaffolds in the design of ligands targeting multiple factors in complex diseases.

Pharmacological Investigations and Molecular Mechanistic Studies

Receptor Binding and Ligand Affinity Profiling

The ability of a compound to bind to specific receptors is a cornerstone of its pharmacological activity. For benzylaminoethyl indole (B1671886) derivatives, a significant area of investigation has been their affinity for serotonin (B10506) (5-HT) receptors, given their structural similarity to the endogenous neurotransmitter.

Competitive radioligand binding assays are instrumental in quantifying the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound. The resulting data, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand), provide a quantitative measure of binding affinity.

Studies on various indole derivatives have demonstrated their interaction with serotonin receptors. For instance, a series of 2,3-dialkyl(dimethylamino)indoles were found to bind to 5-HT1 and 5-HT2 sites in brain cortical membranes, although with relatively weak affinity (IC50 > 1 µM for all tested compounds). nih.gov Other research on indole derivatives has identified compounds with more potent and selective affinities for specific 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A. nih.gov The serotonin transporter (SERT), a key target for antidepressant medications, is also a site of interest for these compounds, with some arylpiperazine derivatives of indole showing activity at this site. nih.gov

The selectivity of a compound for a particular receptor subtype over others is a critical factor in determining its therapeutic potential and side-effect profile. Research has focused on modifying the basic indole structure to enhance selectivity. For example, incorporating different substituents on the indole ring or the benzyl (B1604629) group can significantly alter the affinity and selectivity for various 5-HT receptor subtypes. Some N-aryl substituted tryptamine (B22526) derivatives have been shown to be highly selective for 5-HT1A sites over 5-HT1B sites.

In a study of morphinan (B1239233) derivatives, which feature a benzylamino moiety, compounds were synthesized that displayed high binding affinity and selectivity for mu-opioid receptors (MOR) over kappa- (KOR) and delta-opioid receptors (DOR). For example, 3-(3′-hydroxybenzyl)amino-17-methylmorphinan exhibited a Ki of 0.42 nM for MOR and showed 24-fold selectivity over KOR and 1700-fold selectivity over DOR. nih.gov

Table 1: Receptor Binding Affinity of Selected Indole Derivatives

Compound Receptor Binding Affinity (IC50/Ki) Source
2,3-dialkyl(dimethylamino)indoles 5-HT1 > 1 µM (IC50) nih.gov
2,3-dialkyl(dimethylamino)indoles 5-HT2 > 1 µM (IC50) nih.gov
3-(3′-hydroxybenzyl)amino-17-methylmorphinan MOR 0.42 nM (Ki) nih.gov

Enzymatic Modulation and Inhibition Kinetics

Beyond receptor binding, benzylaminoethyl indole derivatives have been investigated for their ability to modulate the activity of various enzymes involved in physiological and pathological processes.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several studies have synthesized and evaluated indole derivatives as AChE inhibitors. nih.govnih.govmdpi.com In one study, new indole derivatives analogous to donepezil (B133215) were synthesized, and most were found to have potent AChE inhibitory activity. nih.gov Another study on benzimidazole-indole-amide derivatives reported that the majority of the synthesized compounds exhibited better anti-AChE activity than the standard inhibitor tacrine. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. A series of indole and benzofuran (B130515) derivatives were found to be selective MAO-B inhibitors, with Ki values in the nanomolar to micromolar range. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was a potent MAO-B inhibitor with a Ki value of 0.03 µM and was 99-fold more selective for the B isoform. nih.gov Similarly, a series of 2-benzylidene-1-indanone (B110557) derivatives were identified as MAO-B specific inhibitors with IC50 values less than 2.74 µM. nih.gov

Table 2: MAO Inhibition by Selected Indole Derivatives

Compound Enzyme Inhibition (IC50/Ki) Source
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide MAO-B 0.03 µM (Ki) nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.govresearchgate.net One compound from this series, S3, was found to selectively inhibit COX-2 expression. nih.govresearchgate.net Other studies have also reported on indole derivatives as selective COX-2 inhibitors. nih.gov

Table 3: COX Inhibition by Selected Indole Derivatives

Compound Enzyme Inhibition (IC50) Selectivity Index (COX-1/COX-2) Source
Compound S3 (an indole acetohydrazide derivative) COX-2 Selective Inhibition Not specified nih.govresearchgate.net

Investigation of Tyrosine Kinase Inhibition Mechanisms

Currently, there are no direct studies investigating 3-[(beta-Benzylamino)ethyl]indole as a tyrosine kinase inhibitor. However, the broader class of indole derivatives has been a significant focus in the development of tyrosine kinase inhibitors for various therapeutic areas, particularly in oncology. nih.gov

Tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and proliferation. nih.gov Their dysregulation is a key factor in the pathophysiology of many diseases, most notably cancer. nih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the binding of the natural ATP molecule to the kinase domain, leading to the inhibition of the enzyme's activity. nih.gov

Numerous synthetic indole derivatives have been designed and evaluated as inhibitors of various tyrosine kinases, such as:

Epidermal Growth Factor Receptor (EGFR) researchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR) nih.gov

Src Kinase researchgate.net

For instance, studies on certain indole-6-carboxylate esters have identified compounds that effectively inhibit EGFR and VEGFR-2, leading to anti-proliferative effects in cancer cell lines. researchgate.net These compounds have been shown to induce cell cycle arrest and apoptosis. researchgate.net Given the structural similarities, it is plausible that 3-[(beta-Benzylamino)ethyl]indole or its derivatives could exhibit activity against one or more tyrosine kinases, though this remains to be experimentally verified.

Enzyme Kinetic Analysis of Other Relevant Biological Targets (e.g., MmpL3)

While direct enzyme kinetic data for 3-[(beta-Benzylamino)ethyl]indole is unavailable, a significant body of research exists for a related class of indole derivatives—indole-2-carboxamides—as potent inhibitors of the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3). nih.govacs.orgsunderland.ac.uk MmpL3 is an essential transporter protein responsible for exporting mycolic acids, critical components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 represents a promising strategy for the development of new anti-tuberculosis drugs. nih.govnih.gov

Studies have shown that indole-2-carboxamide derivatives exhibit potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. acs.orgsunderland.ac.uk The mechanism of these inhibitors involves direct binding to the MmpL3 transporter, disrupting its function and leading to cell death. acs.orgnih.gov

Compound ClassSpecific Derivative ExampleTargetIn Vitro Activity (MIC)Notes
Indole-2-carboxamides4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26)MmpL30.012 µM against drug-sensitive M. tuberculosisAlso active against MDR and XDR strains; shows synergy with rifampin. acs.orgsunderland.ac.uk
Indole-2-carboxamidesNITD-304MmpL3Potent activity reportedUsed in studies to confirm direct inhibition of MmpL3. acs.org

The structure-activity relationship (SAR) studies of these indole-2-carboxamides have provided insights into the key molecular features required for MmpL3 inhibition. acs.orgsunderland.ac.uk Although 3-[(beta-Benzylamino)ethyl]indole belongs to a different subclass of indoles, the established activity of indole derivatives against MmpL3 suggests a potential, yet uninvestigated, avenue for its pharmacological evaluation.

Mechanistic Investigations in Biological Systems

In Vitro Cellular Assays for Investigating Specific Biological Pathways

Investigations into the molecular mechanisms of N-benzyltryptamine derivatives, which are structurally analogous to 3-[(beta-Benzylamino)ethyl]indole, have primarily focused on their interaction with serotonin (5-HT) receptors. These studies utilize in vitro cellular assays, such as radioligand binding assays and functional assays measuring intracellular calcium mobilization, to characterize the affinity and efficacy of these compounds at specific receptor subtypes.

N-benzyltryptamine itself has been shown to be a modulator of serotonin 5-HT2 receptors. wikipedia.org The table below summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of N-benzyltryptamine at human 5-HT2A and 5-HT2C receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximal Efficacy (Emax, %)
N-benzyltryptamine5-HT2A24516262
5-HT2C18650121

Data from in vitro calcium mobilization assays. wikipedia.org

These data indicate that N-benzyltryptamine acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. wikipedia.org Further studies on various substituted N-benzyltryptamines have revealed that modifications to the benzyl ring can significantly alter the affinity and functional selectivity for different 5-HT receptor subtypes. nih.gov

Additionally, related structures like N-benzyltetrahydroisoquinolines have been investigated for their anti-neuroinflammatory properties in vitro. These compounds have been shown to suppress the production of pro-inflammatory cytokines in microglia, suggesting a potential therapeutic application in neuroinflammatory conditions. nih.gov

Preclinical In Vivo Studies to Elucidate Molecular Mechanisms (e.g., neurotransmitter release, receptor stimulation, anti-inflammatory pathways)

Preclinical in vivo studies on N-benzyltryptamine have reported observable central nervous system effects, such as hyperthermia and behavioral changes in animal models, which are consistent with the stimulation of serotonin receptors. wikipedia.org These findings in animal models provide further evidence for the in vitro observed activity at 5-HT receptors.

Furthermore, studies on structurally related N-benzyl derivatives have demonstrated anti-inflammatory effects in vivo. For example, N-benzyl-N-methyldecan-1-amine and its derivative have been shown to mitigate colitis and collagen-induced rheumatoid arthritis in animal models. nih.gov The mechanism of this anti-inflammatory action involves the inhibition of pro-inflammatory signaling pathways, such as those mediated by JNK and p38 MAP kinases, and a reduction in the production of inflammatory mediators like TNF-α. nih.gov These compounds also demonstrated protective effects on tissues by upregulating antioxidant proteins. nih.gov

While these in vivo studies were not conducted on 3-[(beta-Benzylamino)ethyl]indole itself, they provide a strong rationale for investigating its potential effects on neurotransmitter systems and inflammatory pathways in preclinical models. Such studies would be crucial to understanding its full pharmacological profile and potential therapeutic applications.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the binding affinity and specificity of tryptamine (B22526) and its analogs to various biological targets.

Molecular docking studies have provided significant insights into how tryptamine and its derivatives interact with a range of protein targets. By simulating the binding process, researchers can identify the key amino acid residues within the binding pocket that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, studies on the interaction of tryptamine derivatives with the human antioxidant enzyme peroxiredoxin (PDB ID: 3MNG) have revealed the importance of specific residues in stabilizing the ligand within the active site. These interactions are critical for the antioxidant activity of these compounds. Similarly, docking studies of tryptamine analogs with the human aryl hydrocarbon receptor (AhR) have shown that metabolites from the tryptamine pathway can bind to this receptor with varying affinities, suggesting a potential role in modulating its activity. imrpress.com The binding of tryptamine derivatives to phosphodiesterase 10A (PDE10A) has also been investigated, highlighting key residues such as Asp664, Tyr683, and Phe719 that are crucial for binding. acs.org

Table 1: Molecular Docking of Tryptamine and its Derivatives with Various Protein Targets

Compound Target Protein (PDB ID) Binding Score (kcal/mol) Key Interacting Amino Acid Residues Reference
Tryptamine Human Aryl Hydrocarbon Receptor (AhR) - Not specified in abstract imrpress.com
Tryptamine Derivative (YS10) Phosphodiesterase 10A (8DI4) - Asp664, Tyr683, Phe719 acs.org
Tryptamine Derivative (SR23) Human Peroxiredoxin (3MNG) -7.7 Glu16 rjptonline.org
Tryptamine Derivative (SR42) Human Peroxiredoxin (3MNG) -6.0 Glu16 rjptonline.org
Tryptamine Derivative (1l) DNA Gyrase -9.4 Asp73 ikm.org.my

Note: The binding scores and interacting residues are based on the specific studies cited. Docking scores can vary depending on the software and parameters used.

Virtual screening is a powerful computational technique that involves docking large libraries of compounds against a specific protein target to identify potential "hits" with therapeutic potential. This approach has been successfully applied to tryptamine derivatives to explore their potential as multi-target directed ligands (MTDLs), particularly for complex diseases like Alzheimer's. By screening libraries of tryptamine analogs against targets such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2), researchers can identify compounds that modulate multiple pathological pathways simultaneously.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and interactions of molecules over time. These simulations are particularly valuable for understanding the behavior of tryptamine and its derivatives within the complex environment of a protein's binding pocket or a lipid bilayer.

MD simulations have been employed to investigate the conformational dynamics of tryptamine and its analogs when bound to their protein targets. These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify stable and transient interactions that are not apparent from static docking poses. For example, MD simulations of tryptamine derivatives in complex with phosphodiesterase 10A (PDE10A) have been used to assess the stability of the ligand-protein complex and to understand how conformational changes might influence binding affinity. acs.org Studies on the 5-HT2A receptor have used MD simulations to monitor the extensive conformational changes that occur upon the binding of serotonin (B10506) and other agonists, providing insights into the mechanism of receptor activation. biorxiv.org

MD simulations can also be used to study the entire process of protein-ligand association and dissociation. These simulations can provide valuable information about the kinetics of binding and the pathways through which a ligand enters and exits the binding site. All-atom MD simulations have been used to study the interaction of tryptamine derivatives with lipid bilayers, revealing how these molecules partition into and cross the membrane, which is a crucial step for reaching their intracellular targets. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations in Tryptamine Research

System Studied Key Findings Reference
Tryptamine derivatives with Phosphodiesterase 10A (PDE10A) Elucidation of conformational changes and stability of the protein-ligand complex. acs.org
Serotonin and Psilocin with 5-HT2A Receptor Monitoring of extensive conformational changes during receptor activation. biorxiv.org
Tryptamine derivatives with a lipid bilayer Characterization of partitioning and spontaneous crossing of the membrane. researchgate.net
Tryptophan Halogenases (PrnA and PyrH) with Tryptophan Investigation of conformational dynamics and agreement with experimental data.

Note: The findings are a summary of the research highlighted in the cited articles.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are essential for elucidating the intrinsic properties of tryptamine and for understanding its behavior in chemical and biological reactions.

Quantum chemical calculations have been used to investigate the conformational preferences and electronic distribution of tryptamine. imrpress.com These studies help to explain the stability of different conformers and how the electronic properties are influenced by the flexible side chain. Furthermore, DFT calculations have been employed to study the oxidation of tryptamine, providing insights into the reaction mechanisms and the nature of the resulting radical species. acs.org The electronic properties of tryptamine, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to predict its reactivity and potential for charge transfer in biological systems.

Table 3: Quantum Chemical Calculation Methods and Their Applications to Tryptamine

Calculation Method Application Key Insights Reference
Density Functional Theory (DFT) Conformational and stereoelectronic investigation. Explained conformational preferences through hyperconjugative interactions. imrpress.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigation of enzymatic reaction mechanisms with monoamine oxidase A (MAO-A). Reinforced a hybrid mechanism for the rate-determining step of amine oxidation. biorxiv.org
DFT Study of the oxidation of tryptamine by radicals. Calculated transient spectra and reaction enthalpies for different oxidation pathways. acs.org
DFT Investigation of electronic properties. Prediction of reactivity and reactive sites on the molecule.

Note: This table summarizes the application of various quantum chemical methods to study the properties and reactivity of tryptamine.

Non-Covalent Interaction Analysis

Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and the binding of ligands to biological macromolecules. A detailed analysis of these interactions is essential for understanding the behavior of 3-[(beta-Benzylamino)ethyl]indole in a biological or material context.

The structure of 3-[(beta-Benzylamino)ethyl]indole contains several functional groups capable of participating in various non-covalent interactions:

Hydrogen Bonding: The indole (B1671886) N-H group and the secondary amine N-H group can act as hydrogen bond donors. The nitrogen atoms themselves can act as hydrogen bond acceptors. nih.govnih.gov These interactions are crucial for the molecule's interaction with polar solvents and biological targets.

Van der Waals Interactions: These are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density. The alkyl chain and the aromatic rings of the molecule will engage in van der Waals interactions with their surroundings. nih.govnih.gov

Pi-Stacking Interactions: The indole and benzyl (B1604629) rings are aromatic systems that can participate in π-π stacking interactions. These interactions are important for the stabilization of protein-ligand complexes and the formation of ordered molecular assemblies. researchgate.netnih.gov Studies on similar indole-containing molecules have highlighted the significance of these stacking interactions. nih.gov

Non-Covalent Interaction (NCI) analysis is a computational technique that can be used to visualize and characterize these weak interactions. NCI plots reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion within a molecular system. researchgate.net

To gain a quantitative understanding of the contributions of different types of intermolecular forces, Energy Decomposition Analysis (EDA) can be employed. EDA methods, such as the Symmetry-Adapted Perturbation Theory (SAPT) or methods based on density functional theory, can partition the total interaction energy between two or more molecules into physically meaningful components. rsc.org

A typical EDA breaks down the interaction energy into the following terms:

Electrostatic Energy (Eelec): The classical Coulombic interaction between the static charge distributions of the interacting molecules.

Exchange-Repulsion Energy (Eexch): The short-range repulsion arising from the Pauli exclusion principle.

Induction/Polarization Energy (Eind): The attractive interaction resulting from the distortion of the electron cloud of one molecule by the electric field of the other.

Dispersion Energy (Edisp): The attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces).

By performing an EDA on a complex of 3-[(beta-Benzylamino)ethyl]indole with a target molecule (e.g., a protein receptor), the relative importance of each energy component can be determined. This information is invaluable for understanding the nature of the binding and for designing molecules with improved affinity and selectivity.

Table 2: Illustrative Energy Decomposition Analysis (Hypothetical Data for a 1:1 Complex)

Energy ComponentHypothetical Value (kcal/mol)
Electrostatic (Eelec)-8.5
Exchange-Repulsion (Eexch)12.0
Induction (Eind)-3.2
Dispersion (Edisp)-6.8
Total Interaction Energy -6.5

Note: The values in this table are for illustrative purposes and are not based on actual calculations for 3-[(beta-Benzylamino)ethyl]indole.

Advanced Analytical and Spectroscopic Characterization of 3 Beta Benzylamino Ethyl Indole and Analogues

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of "3-[(beta-Benzylamino)ethyl]indole". Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of "3-[(beta-Benzylamino)ethyl]indole" would exhibit characteristic signals for the indole (B1671886) ring, the ethyl side chain, and the benzyl (B1604629) group. The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). youtube.com The aromatic protons of the indole and benzyl rings would resonate in the region of δ 7.0-7.6 ppm. The protons of the ethyl bridge and the benzylic CH₂ group would appear in the upfield region, typically between δ 2.5 and 4.0 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the indole ring typically resonate between δ 100 and 140 ppm. youtube.comrsc.org The carbons of the benzyl group would also appear in the aromatic region (δ 125-140 ppm). The aliphatic carbons of the ethyl chain and the benzylic carbon would be found further upfield.

Predicted NMR Data for 3-[(beta-Benzylamino)ethyl]indole

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Indole NH> 8.0 (broad singlet)-
Indole C2-H~7.0 (singlet)~122.0
Indole C4-H~7.6 (doublet)~118.0
Indole C5-H~7.1 (triplet)~119.0
Indole C6-H~7.2 (triplet)~121.0
Indole C7-H~7.5 (doublet)~111.0
Benzyl Ar-H7.2-7.4 (multiplet)127.0-129.0
-CH₂-CH₂-N-~3.0 (multiplet)~50.0
-CH₂-CH₂-N-~3.1 (multiplet)~25.0
Benzyl -CH₂-N-~3.8 (singlet)~54.0
Indole C3-~112.0
Indole C3a-~127.0
Indole C7a-~136.0
Benzyl C-ipso-~140.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "3-[(beta-Benzylamino)ethyl]indole," the key functional groups are the N-H of the indole and the secondary amine, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic rings.

Characteristic IR Absorption Bands for 3-[(beta-Benzylamino)ethyl]indole

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretching3400-3500 (sharp)
Secondary Amine N-HStretching3300-3500 (moderate)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1450-1600
N-HBending1550-1650

Data compiled from general IR spectroscopy principles and data for related compounds. docbrown.infonist.gov

The IR spectrum of indole itself shows a sharp N-H stretching band around 3400 cm⁻¹. nist.gov The presence of both the indole and the secondary amine N-H stretching bands would be a key feature in the spectrum of "3-[(beta-Benzylamino)ethyl]indole".

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores (the parts of the molecule that absorb light). The indole ring system is the primary chromophore in "3-[(beta-Benzylamino)ethyl]indole".

Typical UV-Vis Absorption Maxima for Indole Chromophores

Band Typical λₘₐₓ (nm) Electronic Transition
B band~220π → π
L band~270-290π → π

Data based on known spectral properties of indole and its derivatives. acs.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula of "3-[(beta-Benzylamino)ethyl]indole" is C₁₇H₁₈N₂. nih.gov Its calculated molecular weight is approximately 250.34 g/mol . nih.govnih.gov

In the mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 250. The fragmentation of tryptamine (B22526) derivatives is well-documented. nih.gov The most characteristic fragmentation is the cleavage of the C-C bond beta to the indole ring, which results in the formation of a stable iminium ion.

For "3-[(beta-Benzylamino)ethyl]indole", the major fragmentation pathway would involve the loss of the benzyl group to form a fragment at m/z 159, or more likely, cleavage of the ethyl side chain to produce the stable 3-indolylmethylene iminium ion or related fragments. The base peak in the mass spectrum of many tryptamines is often the indolyl-CH₂⁺ fragment at m/z 130. nih.gov Alpha-cleavage next to the secondary amine is also a common fragmentation pathway for amines, which would lead to a fragment at m/z 91 (the benzyl cation) and a fragment at m/z 159. libretexts.org

Predicted Mass Spectrometry Fragmentation for 3-[(beta-Benzylamino)ethyl]indole

m/z Proposed Fragment Fragmentation Pathway
250[C₁₇H₁₈N₂]⁺˙ (Molecular Ion)-
159[M - C₇H₇]⁺Loss of benzyl radical
130[C₉H₈N]⁺β-cleavage of the ethyl side chain
91[C₇H₇]⁺Benzyl cation from α-cleavage

Data derived from PubChem and general fragmentation rules. nih.govlibretexts.org

Chromatographic Techniques for Purity Assessment and Profiling

Chromatographic methods are essential for separating "3-[(beta-Benzylamino)ethyl]indole" from impurities and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While tryptamines can be analyzed directly by GC-MS, they often require derivatization to increase their volatility and thermal stability, and to improve their chromatographic peak shape. japsonline.comoup.com

Common derivatizing agents for tryptamines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or acylating agents to form pentafluoropropionic (PFP) derivatives. researchgate.netnih.gov These derivatives are more volatile and less prone to adsorption on the GC column.

The GC retention time of the derivatized "3-[(beta-Benzylamino)ethyl]indole" would be specific to the GC column and conditions used. The coupled mass spectrometer would then provide a mass spectrum of the eluting compound, allowing for its positive identification based on the molecular ion and fragmentation pattern, as described in section 6.1.4. This technique is widely used for the screening and confirmation of tryptamine analogues in various samples. japsonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptamine derivatives, offering high resolution and sensitivity for both qualitative and quantitative purposes. While specific, validated HPLC methods for "3-[(beta-Benzylamino)ethyl]indole" are not extensively detailed in publicly available literature, methods for analogous compounds, such as tryptamine and other synthetic tryptamines, provide a robust framework for its analysis. sielc.comjapsonline.com

A typical HPLC method for the purity determination and quantification of "3-[(beta-Benzylamino)ethyl]indole" would employ a reversed-phase column, which is effective for separating compounds of moderate polarity. sielc.comjapsonline.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), allowing for gradient elution to ensure the separation of the main compound from any potential impurities or degradation products. google.com Detection is commonly achieved using a UV detector, as the indole and benzyl moieties exhibit strong chromophores. japsonline.com For enhanced sensitivity and specificity, a fluorescence detector can also be utilized, with excitation and emission wavelengths set to target the indole ring system.

For quantitative analysis, a calibration curve would be constructed using certified reference standards of "3-[(beta-Benzylamino)ethyl]indole" at various concentrations. The peak area of the analyte in a sample of unknown concentration can then be compared against this curve to determine its precise quantity. Method validation would be performed to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Below is an illustrative example of HPLC conditions that could be adapted for the analysis of "3-[(beta-Benzylamino)ethyl]indole", based on methods developed for similar tryptamines.

Table 1: Illustrative HPLC Parameters for the Analysis of "3-[(beta-Benzylamino)ethyl]indole"

ParameterIllustrative Value
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Retention Time ~12-15 minutes (estimated)

This table presents a hypothetical HPLC method. Actual parameters would require optimization and validation for "3-[(beta-Benzylamino)ethyl]indole".

Crystallographic Analysis for Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This information is fundamental to understanding its conformational preferences, packing efficiency, and the nature of intermolecular forces that govern its crystal lattice.

As of this writing, the crystal structure of "3-[(beta-Benzylamino)ethyl]indole" has not been reported in the crystallographic databases. However, the analysis of a closely related and structurally foundational analogue, tryptamine hydrochloride, provides significant insight into the likely solid-state characteristics of N-benzylated tryptamines. oup.comnih.gov

X-ray Diffraction Studies for Atomic Coordinates and Crystal Packing

The crystal structure of tryptamine hydrochloride was determined by X-ray diffraction, revealing an orthorhombic crystal system with the space group Pbca. oup.com The lattice parameters define the unit cell, which is the basic repeating unit of the crystal. The ethylamine (B1201723) side chain was found to be in a folded conformation. oup.com The indole rings pack in a pleated sheet arrangement, a common motif in tryptamine structures.

For "3-[(beta-Benzylamino)ethyl]indole", it is anticipated that the introduction of the benzyl group would significantly influence the crystal packing. The bulky, non-polar benzyl group would likely lead to a more complex packing arrangement, potentially disrupting the simple pleated sheet structure observed in tryptamine hydrochloride and introducing new van der Waals and possibly π-π stacking interactions between the benzyl and indole rings.

Table 2: Crystallographic Data for the Analogue Tryptamine Hydrochloride

ParameterValue for Tryptamine Hydrochloride oup.com
Chemical Formula C₁₀H₁₃N₂Cl
Crystal System Orthorhombic
Space Group Pbca
a (Å) 8.545
b (Å) 10.025
c (Å) 24.252
Volume (ų) 2077.5
Z 8

This data is for the analogue tryptamine hydrochloride and serves as a reference for the types of parameters obtained from an X-ray diffraction study.

Analysis of Hydrogen Bond Networks and Intermolecular Interactions in the Crystalline State

In the solid state, molecules are held together by a network of intermolecular forces. For tryptamine derivatives, hydrogen bonding is a dominant and structurally defining interaction. In the crystal structure of tryptamine hydrochloride, the protonated amine group and the indole N-H group are key hydrogen bond donors. oup.com The chloride ion acts as a primary acceptor for four hydrogen bonds, creating a robust three-dimensional network that stabilizes the crystal lattice. oup.com

For "3-[(beta-Benzylamino)ethyl]indole", the secondary amine in the ethylamine side chain and the indole N-H group are also capable of acting as hydrogen bond donors. Potential acceptors in a pure crystalline form would be the nitrogen atom of a neighboring molecule or the π-system of the indole or benzyl rings. In the case of a salt, such as the hydrochloride salt, the chloride ion would be the primary hydrogen bond acceptor.

The expected hydrogen bonding interactions for "3-[(beta-Benzylamino)ethyl]indole" would include:

N-H···N interactions: The indole N-H of one molecule could donate a hydrogen bond to the secondary amine nitrogen of an adjacent molecule.

N-H···π interactions: The N-H groups could also interact with the electron-rich π systems of the indole or benzyl rings of neighboring molecules.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Biological Targets for Indole-Ethylamine Derivatives

While tryptamines are classically associated with neurological targets, recent research has demonstrated that indole-ethylamine derivatives possess a much broader range of biological activities. A significant future direction lies in the systematic exploration of novel protein targets for compounds structurally related to 3-[(beta-Benzylamino)ethyl]indole.

Recent studies have successfully designed and synthesized novel indole (B1671886) ethylamine (B1201723) derivatives that regulate lipid metabolism, indicating their potential for treating metabolic diseases. nih.govhkbu.edu.hkresearchgate.net Specifically, a series of new indole ethylamine compounds were developed to target Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1), both of which are crucial regulators in lipid metabolism and are implicated in nonalcoholic fatty liver disease (NAFLD). nih.govhkbu.edu.hkresearchgate.net One promising compound from this research demonstrated effective activation of PPARα and CPT1a. nih.govresearchgate.net In cellular assays using oleic acid-induced liver cells, this compound significantly reduced intracellular triglyceride levels, outperforming the commercial drug fenofibrate. nih.govhkbu.edu.hk This effect was linked to the upregulation of key enzymes involved in fatty acid oxidation and lipogenesis. nih.govhkbu.edu.hk

Another area of exploration for related indole structures involves signaling pathways critical to cancer proliferation. For instance, the synthetic indolecarbinol, 1-benzyl-indole-3-carbinol, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells. nih.gov This compound was shown to disrupt canonical Wnt signaling, leading to a decrease in β-catenin and LEF-1 protein levels, which are critical for melanoma cell growth. nih.gov This highlights the potential for benzyl-substituted indoles to modulate developmental signaling pathways that are often dysregulated in cancer.

Future research should expand upon these findings by employing high-throughput screening and chemoproteomics to identify a wider array of molecular targets for the indole-ethylamine class. This could unveil novel therapeutic applications in areas beyond neurology and metabolic disease, including inflammation, immunology, and infectious diseases.

Table 1: Investigated Biological Targets for Indole Derivatives

Derivative Class Investigated Target(s) Therapeutic Area Key Findings Citations
Indole Ethylamines PPARα, CPT1a Metabolic Disease (NAFLD) Dual-target activation leads to reduced lipid accumulation in liver cells. nih.gov, hkbu.edu.hk, researchgate.net, semanticscholar.org
Benzyl-Substituted Indoles Wnt/β-catenin Pathway Oncology (Melanoma) Inhibition of signaling disrupts expression of master regulator MITF-M, inhibiting cell proliferation. nih.gov

Development of "3-[(beta-Benzylamino)ethyl]indole" Analogues as Chemical Probes

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. Developing analogues of 3-[(beta-Benzylamino)ethyl]indole into highly specific and potent chemical probes is a critical future step. Such probes would enable researchers to study the function and dynamics of their biological targets in native cellular environments.

The design of these probes would involve strategic structural modifications to the parent compound. Key considerations include:

Affinity and Selectivity: Modifications to the benzyl (B1604629) and ethylamine moieties can be systematically explored to enhance binding affinity and selectivity for a specific target protein over others.

Incorporation of Reporter Tags: For visualization and pull-down experiments, analogues can be synthesized with reporter groups. These could include fluorophores for microscopy, biotin (B1667282) tags for affinity purification and identification of binding partners, or clickable alkyne/azide handles for bioorthogonal ligation.

Photoreactive Moieties: To covalently label target proteins and map binding sites, photo-affinity labels (e.g., benzophenones, diazirines) can be incorporated into the structure.

The synthetic strategies used to create novel indole ethylamine derivatives for metabolic regulation can be adapted for this purpose. nih.govresearchgate.net By starting with the core indole scaffold, chemists can append various functional groups and linkers to the ethylamine side chain, transforming the molecule from a potential therapeutic lead into a sophisticated research tool.

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

The drug discovery process is notoriously time-consuming and expensive. jddtonline.info The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of new indole-based drug candidates. nih.govnih.gov These computational methods can be applied at multiple stages of the discovery pipeline. jddtonline.info

Key applications of AI/ML in the context of indole drug discovery include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and prioritize novel protein targets that are likely to be modulated by indole scaffolds. researchgate.net

Generative Chemistry: ML models, particularly deep learning approaches, can design novel indole derivatives in silico. medium.com These models learn from existing chemical databases to generate structures with desired properties, such as high predicted binding affinity for a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. jddtonline.infomedium.com

Predictive Modeling: AI can build models to accurately predict the physicochemical and biological properties of new compounds before they are synthesized. medium.com This includes forecasting solubility, permeability, metabolic stability, and potential off-target effects, thereby reducing the rate of late-stage failures. jddtonline.infomedium.com

Retrosynthetic Analysis: AI tools can assist chemists by proposing efficient synthetic routes for complex indole targets, streamlining the chemical synthesis planning process. nih.gov

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of indole derivatives to identify promising lead compounds, saving significant time and resources. nih.gov

Expanding the Scope of Synthetic Methodologies for Complex Indole Scaffolds

The biological potential of the indole core is directly linked to the chemical diversity that can be achieved through synthesis. While classical methods for indole synthesis are well-established, future research will focus on developing more efficient, versatile, and sustainable methods to create highly functionalized and structurally complex indole scaffolds. researchgate.net

Recent advances have already provided powerful new tools for indole functionalization. researchgate.net Modern synthetic strategies increasingly rely on transition-metal catalysis to achieve transformations that were previously difficult or impossible. organic-chemistry.org

Table 2: Modern Synthetic Methods for Indole Scaffolds

Method Catalyst/Reagent Description Citations
C-H Activation Nickel, Cobalt Direct functionalization of C-H bonds on the indole ring, avoiding the need for pre-functionalized starting materials. researchgate.net
Cross-Coupling Reactions Palladium, Copper Formation of C-C and C-N bonds to attach diverse substituents to the indole core (e.g., Suzuki, Buchwald-Hartwig couplings). , organic-chemistry.org
Reductive Cyclization Rhodium Construction of the indole ring system from substituted nitro-styrene precursors.
Cycloaddition Reactions Zinc(II) Dearomatization of indoles to create complex, stereochemically rich polycyclic indoline (B122111) frameworks. polimi.it

Future work will likely focus on combining these methods in cascade or one-pot reactions to rapidly build molecular complexity. organic-chemistry.org The development of novel organocatalytic, photocatalytic, and electrocatalytic methods will further expand the synthetic toolbox, enabling the creation of next-generation indole derivatives with precisely controlled three-dimensional structures for probing and modulating biological systems. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-[(β-Benzylamino)ethyl]indole, and how can its purity be validated?

The synthesis of 3-[(β-Benzylamino)ethyl]indole derivatives often involves palladium-catalyzed cross-coupling or modular indole functionalization. For example, palladium-catalyzed reactions enable the introduction of benzylaminoethyl groups via Stille or Hartwig-Buchwald coupling, as demonstrated in the synthesis of structurally constrained indole systems . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, oxidative coupling products of indoles (e.g., 3p and 3q in ) were characterized by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS, with yields ranging from 49% to 90%, highlighting the importance of optimizing reaction conditions .

Q. What analytical techniques are critical for characterizing 3-[(β-Benzylamino)ethyl]indole and its intermediates?

Key techniques include:

  • NMR spectroscopy : To confirm regioselectivity and substituent positions, as shown in the analysis of methyl-substituted indoles (e.g., 1i and 1j in ) .
  • HRMS : For precise molecular weight determination, critical in distinguishing isomers or byproducts .
  • Infrared (IR) spectroscopy : To identify functional groups like amines or carbonyls, as applied in validating indole-carboxylate derivatives .
  • Chromatography (HPLC/TLC) : To monitor reaction progress and isolate intermediates, especially for compounds prone to oxidation (e.g., indole derivatives with labile benzyl groups) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the functionalization of 3-[(β-Benzylamino)ethyl]indole?

Regioselectivity in indole functionalization is influenced by catalyst choice and reaction conditions. For example:

  • Palladium catalysts : Selective C–H activation at the indole C2 or C3 position can be achieved using ligands like phosphines or carbenes, as demonstrated in modular indole syntheses .
  • Temperature and solvent : Mild conditions (e.g., room temperature, THF) favor selective benzylaminoethyl group installation without overfunctionalization .
  • Protecting groups : Temporary protection of the benzylamine moiety (e.g., with trifluoroacetamide) can prevent undesired side reactions during multi-step syntheses .

Q. What strategies are effective for resolving contradictory pharmacological data in studies of 3-[(β-Benzylamino)ethyl]indole analogs?

Contradictions in neuropharmacological activity (e.g., neuroprotective vs. psychoactive effects) may arise from structural similarities to controlled substances like DMT ( ) or variations in blood-brain barrier permeability. Methodological solutions include:

  • Receptor-binding assays : Use selective serotonin receptor (5-HT) subtype profiling to differentiate mechanisms, as applied in studies of HIOC derivatives () .
  • Metabolic stability tests : Evaluate hepatic metabolism using microsomal assays to identify active vs. inactive metabolites.
  • Dose-response studies : Address discrepancies by testing a broader concentration range and using positive controls (e.g., known 5-HT agonists) .

Q. How can computational modeling enhance the design of 3-[(β-Benzylamino)ethyl]indole derivatives with targeted biological activity?

  • Docking studies : Predict binding affinities to receptors like 5-HT2A_{2A} or σ-1 using software such as AutoDock or Schrödinger Suite. For example, analogs of bisindolylmaleimides () were optimized for kinase inhibition via computational screening .
  • QSAR models : Correlate substituent effects (e.g., benzyl group electronegativity) with activity trends, enabling rational design of derivatives with improved selectivity .

Q. What experimental design considerations are critical for studying the stability of 3-[(β-Benzylamino)ethyl]indole under physiological conditions?

  • pH-dependent stability assays : Test degradation in buffers simulating gastric (pH 1.2–3.0) and plasma (pH 7.4) environments.
  • Light and temperature sensitivity : Store derivatives in amber vials at –20°C to prevent photodegradation, as recommended for indole-based reference standards () .
  • Accelerated stability testing : Use high-performance liquid chromatography (HPLC) to monitor degradation products over time under stress conditions (e.g., 40°C/75% humidity) .

Methodological Tables

Q. Table 1. Key Synthetic Methods for 3-[(β-Benzylamino)ethyl]indole Derivatives

MethodCatalyst/ReagentsYieldKey Reference
Palladium-catalyzed couplingPd(OAc)2_2, XPhos76–90%
Oxidative couplingDDQ, AcOH57–90%
Modular indole synthesisStille/Hartwig-Buchwald49–76%

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionExample Application
Regioselectivity ambiguity1H^1H-13C^{13}C-HSQC NMRDistinguishing C2 vs. C3 substitution
Low HRMS signal purityPreparative HPLCIsolation of 3p (90% purity)
Oxidation susceptibilityArgon atmosphereSynthesis of light-sensitive indoles

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